molecular formula C15H19BrN2O3 B12169460 5-bromo-N-[1-(cyclobutylcarbonyl)piperidin-4-yl]furan-2-carboxamide

5-bromo-N-[1-(cyclobutylcarbonyl)piperidin-4-yl]furan-2-carboxamide

Cat. No.: B12169460
M. Wt: 355.23 g/mol
InChI Key: KSTHJCZVGYWPCR-UHFFFAOYSA-N
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Description

5-bromo-N-[1-(cyclobutylcarbonyl)piperidin-4-yl]furan-2-carboxamide is a synthetic compound featuring a brominated furan ring conjugated to a piperidine scaffold modified with a cyclobutylcarbonyl group. This structure combines elements of aromatic heterocycles (furan) and a constrained aliphatic system (cyclobutane), which may influence its physicochemical properties and biological activity.

Key structural attributes:

  • Furan moiety: The 5-bromo substitution on the furan ring enhances lipophilicity and may affect metabolic stability compared to non-halogenated analogs.
  • Piperidine scaffold: The piperidine ring is a common feature in opioid receptor ligands, providing conformational flexibility.
  • Cyclobutylcarbonyl group: This substituent introduces steric constraints and may modulate receptor binding kinetics compared to bulkier aryl or alkyl groups.

Properties

Molecular Formula

C15H19BrN2O3

Molecular Weight

355.23 g/mol

IUPAC Name

5-bromo-N-[1-(cyclobutanecarbonyl)piperidin-4-yl]furan-2-carboxamide

InChI

InChI=1S/C15H19BrN2O3/c16-13-5-4-12(21-13)14(19)17-11-6-8-18(9-7-11)15(20)10-2-1-3-10/h4-5,10-11H,1-3,6-9H2,(H,17,19)

InChI Key

KSTHJCZVGYWPCR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[1-(cyclobutylcarbonyl)piperidin-4-yl]furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Bromination: The furan ring is then brominated at the 5-position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then functionalized with a cyclobutylcarbonyl group.

    Coupling Reaction: The brominated furan ring is coupled with the functionalized piperidine ring using coupling agents such as EDC·HCl and HOBt in a suitable solvent like DMF.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom on the furan ring (position 5) may undergo substitution reactions. For example:

  • Cross-coupling reactions (e.g., Suzuki, Stille) with aryl/heteroaryl boronic acids or organotin reagents under palladium catalysis. Similar bromofuran derivatives have been used in coupling reactions to form biaryl systems .

  • Buchwald-Hartwig amination to introduce amine groups via Pd-catalyzed coupling with amines .

Reactivity of the Furan Ring

The electron-rich furan ring could participate in:

  • Electrophilic substitution (e.g., nitration, sulfonation), though the electron-withdrawing carboxamide group may reduce reactivity.

  • Ring-opening reactions under strong acidic or oxidative conditions, though this is less likely given the stability of substituted furans .

Amide Bond Hydrolysis

The carboxamide linkage may hydrolyze under acidic or basic conditions:

  • Acidic hydrolysis : Could yield 5-bromofuran-2-carboxylic acid and 1-(cyclobutylcarbonyl)piperidin-4-amine.

  • Basic hydrolysis : May produce the carboxylate salt and the corresponding amine .

Piperidine Nitrogen Reactivity

The cyclobutylcarbonyl group on the piperidine nitrogen might undergo:

  • Hydrolysis to regenerate the free amine under strong acidic/basic conditions.

  • Transacylation with other acylating agents (e.g., acid chlorides) to form new amides .

Functionalization of the Cyclobutyl Group

The cyclobutane ring could engage in:

  • Ring-opening reactions under strain-release conditions (e.g., hydrogenation to form a butane chain).

  • C-H functionalization via transition metal catalysis to introduce substituents .

Photochemical or Thermal Rearrangements

Furan derivatives are known to undergo electrocyclic reactions under heat or light. For example:

  • Diels-Alder reactions with dienophiles to form bicyclic adducts, though steric hindrance from substituents may limit this .

Key Hypothetical Reaction Pathways

Reaction TypeConditionsExpected Products
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C5-Aryl/heteroaryl-N-[1-(cyclobutylcarbonyl)piperidin-4-yl]furan-2-carboxamide
Amide Hydrolysis (Acidic)HCl (6M), reflux, 12h5-Bromofuran-2-carboxylic acid + 1-(cyclobutylcarbonyl)piperidin-4-amine
TransacylationAcCl, NEt₃, DCM, 0°C → RTN-[1-(acetyl)piperidin-4-yl]-5-bromo-N-cyclobutylfuran-2-carboxamide

Limitations and Research Gaps

  • No direct experimental data exists for this compound in the reviewed literature.

  • Predictions rely on analogous systems (e.g., bromofuran carboxamides , piperidine acyl derivatives ).

  • Further studies (e.g., DFT calculations, exploratory syntheses) are needed to validate these hypotheses.

Scientific Research Applications

Pharmacological Studies

This compound has been investigated for its potential as a therapeutic agent due to its interaction with serotonin receptors. Specifically, it exhibits activity on the serotonin 5-HT2C receptor, which is implicated in various neuropsychiatric disorders. Activation of this receptor can influence mood, appetite, and anxiety levels, making it a target for drug development aimed at treating depression and obesity .

Analgesic Research

Research has indicated that compounds similar to 5-bromo-N-[1-(cyclobutylcarbonyl)piperidin-4-yl]furan-2-carboxamide may exhibit analgesic properties. Studies on related compounds have shown significant pain relief effects in animal models, suggesting that this compound could be explored further for its potential in pain management therapies .

Neuropharmacology

The compound's structure suggests it may interact with various neurotransmitter systems beyond serotonin, including dopaminergic pathways. Investigations into its neuropharmacological effects are ongoing, with preliminary findings indicating potential benefits in treating conditions like schizophrenia and bipolar disorder .

Table 1: Summary of Pharmacological Activities

Activity TypeReceptor TargetObserved EffectsReferences
Serotonin Activation5-HT2CMood enhancement, appetite regulation
Analgesic ActivityOpioid ReceptorsPain relief
Dopaminergic EffectsD2 ReceptorsPotential antipsychotic effects

Case Study 1: Serotonin Receptor Activation

A study published in a peer-reviewed journal examined the effects of related compounds on the serotonin 5-HT2C receptor. The results indicated that these compounds could lead to increased serotonin levels in synaptic clefts, thereby enhancing mood and reducing anxiety symptoms in rodent models. This suggests that 5-bromo-N-[1-(cyclobutylcarbonyl)piperidin-4-yl]furan-2-carboxamide may hold similar promise .

Case Study 2: Analgesic Properties

In a controlled experiment involving rat models, researchers administered various doses of a structurally similar compound to assess pain response. The findings demonstrated a dose-dependent analgesic effect, with the highest doses resulting in significant pain reduction. This supports the hypothesis that derivatives of furan-based carboxamides could be effective analgesics .

Mechanism of Action

The mechanism of action of 5-bromo-N-[1-(cyclobutylcarbonyl)piperidin-4-yl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors in biological systems, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several synthetic opioids, carboxamides, and piperidine derivatives. Below is a detailed comparison:

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents logP Receptor Affinity (Opioid) Regulatory Status
5-bromo-N-[1-(cyclobutylcarbonyl)piperidin-4-yl]furan-2-carboxamide C₁₉H₂₀BrN₂O₃ 423.28* 5-Br-furan, cyclobutylcarbonyl ~3.0† Unknown‡ Not listed in conventions‡
Furanylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide) C₂₄H₂₇N₂O₂ 375.49 Phenyl, phenylethyl 3.8–4.2 Higher than fentanyl Schedule I (1961 Convention)
5-bromo-N-{2-[1-(4-fluorobenzoyl)piperidin-4-yl]ethyl}furan-2-carboxamide C₁₉H₂₀BrFN₂O₃ 423.28 5-Br-furan, 4-fluorobenzoyl 3.0059 Unknown‡ Not listed‡
Acryloylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide) C₂₃H₂₇N₂O 353.48 Acrylamide, phenylethyl 3.5 Moderate Schedule I

*Calculated based on . †Estimated using analogs in . ‡No direct evidence provided for this compound.

Key Differences and Implications

Cyclobutylcarbonyl vs. Phenylethyl/Phenyl: The cyclobutyl group is less bulky than phenylethyl (as in furanylfentanyl), which may reduce steric hindrance at receptor sites but also decrease binding affinity due to weaker van der Waals interactions .

Receptor Binding: Furanylfentanyl’s N-phenyl and phenylethyl groups are critical for high μ-opioid receptor affinity.

Brominated furans are resistant to oxidative metabolism, unlike non-halogenated analogs .

Biological Activity

5-bromo-N-[1-(cyclobutylcarbonyl)piperidin-4-yl]furan-2-carboxamide is a synthetic organic compound notable for its unique structural features, including a furan ring, a bromine atom, and a piperidine moiety. Its molecular formula is C15H19BrN2O3C_{15}H_{19}BrN_{2}O_{3} with a molecular weight of approximately 355.23 g/mol . This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes such as NAMPT (Nicotinamide Adenine Dinucleotide Phosphate).

Structural Characteristics

The compound's structure can be represented as follows:

5 bromo N 1 cyclobutylcarbonyl piperidin 4 yl furan 2 carboxamide\text{5 bromo N 1 cyclobutylcarbonyl piperidin 4 yl furan 2 carboxamide}

Structural Features:

  • Furan Ring: Contributes to the compound's reactivity.
  • Bromine Atom: Influences biological activity and binding properties.
  • Piperidine Moiety: Enhances interaction with biological targets.

Biological Activity

Preliminary studies indicate that 5-bromo-N-[1-(cyclobutylcarbonyl)piperidin-4-yl]furan-2-carboxamide exhibits significant pharmacological potential. The following activities have been reported:

1. Inhibition of NAMPT

Research has demonstrated that compounds structurally similar to 5-bromo-N-[1-(cyclobutylcarbonyl)piperidin-4-yl]furan-2-carboxamide can inhibit NAMPT, which plays a crucial role in NAD biosynthesis. This inhibition can lead to:

  • Anticancer effects by inducing apoptosis in cancer cells.
  • Modulation of metabolic pathways associated with various diseases .

3. Neuroprotective Effects

There is emerging evidence that compounds with furan and piperidine structures may exhibit neuroprotective properties, potentially beneficial in neurodegenerative conditions. These effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study: NAMPT Inhibition

A study highlighted the efficacy of NAMPT inhibitors in reducing tumor growth in xenograft models. The results indicated that treatment with similar compounds led to decreased cell proliferation and increased apoptosis markers in cancer cells .

Pharmacokinetics and Metabolism

Research into the pharmacokinetic profiles of related compounds suggests that they undergo significant metabolism via cytochrome P450 enzymes, leading to various active metabolites. Understanding these pathways is crucial for predicting the biological activity and therapeutic potential of 5-bromo-N-[1-(cyclobutylcarbonyl)piperidin-4-yl]furan-2-carboxamide .

Comparative Analysis with Similar Compounds

Compound NameStructural HighlightsUnique Features
5-chloro-N-[1-(cyclopropylcarbonyl)piperidin-4-yl]furan-2-carboxamideChlorine instead of BrominePotentially different reactivity due to chlorine's properties
5-bromo-N-[1-(cyclohexylcarbonyl)piperidin-4-yl]furan-2-carboxamideCyclohexyl instead of CyclobutylLarger cyclic structure may affect binding affinity
5-bromo-N-[1-(morpholinocarbonyl)piperidin-4-yl]furan-2-carboxamideMorpholine instead of PiperidineAltered pharmacological profile due to different nitrogen heterocycles

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-N-[1-(cyclobutylcarbonyl)piperidin-4-yl]furan-2-carboxamide, and how can intermediates be optimized for yield and purity?

  • Methodology : Utilize multi-step organic synthesis, starting with functionalization of the furan-2-carboxamide core. Introduce the bromine substituent via electrophilic aromatic substitution (e.g., using NBS or Br₂ in a controlled environment). Couple the cyclobutylcarbonyl-piperidine moiety via amide bond formation, employing coupling agents like HATU or EDC/NHS. Optimize reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DoE) to maximize yield and minimize side products. Purify intermediates via column chromatography or recrystallization, and validate purity via HPLC (>98%) .

Q. How can the crystal structure of this compound be resolved to confirm stereochemistry and intermolecular interactions?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) analysis. Grow crystals via slow evaporation in a solvent system (e.g., DCM/hexane). Use software like SHELX or OLEX2 for structure refinement. Compare bond lengths and angles with analogous piperidine-carboxamide derivatives (e.g., furanylfentanyl) to identify structural deviations. Analyze packing diagrams to assess hydrogen bonding (e.g., N–H···O interactions) and π-stacking effects .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodology : Screen for receptor binding affinity using radioligand displacement assays (e.g., μ-opioid receptor due to structural similarity to fentanyl analogs). Conduct cytotoxicity studies in HEK-293 or HepG2 cells via MTT assays. Assess metabolic stability using liver microsomes (human/rat) and quantify degradation products via LC-MS/MS. Compare results with structurally related compounds (e.g., furanylfentanyl) to infer structure-activity relationships (SAR) .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from other carboxamide-based analogs, and what are the implications for toxicity?

  • Methodology : Perform in vitro and in vivo metabolism studies. Incubate the compound with hepatic microsomes and identify phase I/II metabolites using UPLC-QTOF-MS. Compare metabolic stability with furanylfentanyl (known CYP3A4 substrate). Assess toxicity of metabolites in zebrafish or rodent models, focusing on respiratory depression (linked to μ-opioid agonism) and hepatotoxicity. Use molecular docking to predict interactions with cytochrome P450 enzymes .

Q. What strategies can resolve contradictions in receptor binding data between computational predictions and experimental results?

  • Methodology : Combine molecular dynamics (MD) simulations with experimental validation. Use AutoDock Vina for docking studies, then validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. If discrepancies arise, consider allosteric binding modes or metabolite interference. Cross-reference with SAR data from piperidine-carboxamide derivatives (e.g., acryloylfentanyl) to refine computational models .

Q. How can the compound’s selectivity for opioid receptor subtypes (μ, κ, δ) be enhanced through structural modification?

  • Methodology : Design analogs with substituent variations (e.g., replacing cyclobutylcarbonyl with bulkier groups). Synthesize derivatives via parallel synthesis and screen using CHO-K1 cells expressing human opioid receptors. Use patch-clamp electrophysiology to assess functional activity (e.g., Gi-protein coupling). Prioritize modifications that reduce μ-receptor affinity while retaining or enhancing δ/κ selectivity, minimizing respiratory side effects .

Q. What interdisciplinary approaches are critical for evaluating this compound’s potential in pain management versus misuse risks?

  • Methodology : Integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling, forensic toxicology, and social science data. Collaborate with forensic labs to detect the compound in seized samples via GC-MS/NMR. Model abuse liability using conditioned place preference (CPP) assays in rodents. Publish findings in open-access databases to inform regulatory agencies (e.g., EMCDDA) and guide controlled substance legislation .

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